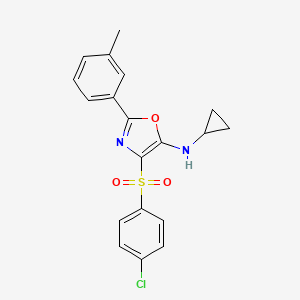
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
-
Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) reacts with the oxazole intermediate. This reaction usually takes place in the presence of a base like triethylamine.
-
Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached through a nucleophilic substitution reaction, where a cyclopropylamine reacts with the sulfonylated oxazole intermediate.
-
Final Assembly: : The final compound is obtained by coupling the m-tolyl group to the oxazole ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine
- 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine
Uniqueness
Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-3-2-4-13(11-12)17-22-19(18(25-17)21-15-7-8-15)26(23,24)16-9-5-14(20)6-10-16/h2-6,9-11,15,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOSRKWOZQXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














